

A Spectroscopic Comparison of 2-Anilinoethanol and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Anilinoethanol**

Cat. No.: **B049455**

[Get Quote](#)

This guide provides a detailed spectroscopic comparison of **2-Anilinoethanol** and its derivatives, **N-methyl-2-anilinoethanol**, **N-ethyl-2-anilinoethanol**, and **2-(4-chloroanilino)ethanol**. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the key spectral features of these compounds. The data presented is crucial for substance identification, structural elucidation, and quality control in a variety of research and development applications.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis) for **2-Anilinoethanol** and its selected derivatives. This allows for a direct comparison of the influence of N-alkylation and aromatic substitution on the spectral properties.

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (cm ⁻¹)	Mass Spectrum (m/z)	UV-Vis (λ_{max} , nm)
2- Anilinoethano I	Aromatic H: 6.6-7.2 (m, 5H)-CH ₂ -N: 3.3 (t, 2H)-CH ₂ -O: 3.8 (t, 2H)-NH & -OH: variable	Aromatic C: 113.1, 117.7, 129.3, 148.3-CH ₂ -N: 45.8-CH ₂ -O: 61.2	~3400 (O-H, N-H stretch)~3050 (Ar C-H stretch)~1600, 1500 (C=C stretch)~1320 (C-N stretch)~1050 (C-O stretch)	137 (M ⁺), 106, 77[1][2]	~245, ~290[3]
N-methyl-2- anilinoethanol	Aromatic H: 6.7-7.3 (m, 5H)-CH ₂ -N: 3.5 (t, 2H)-CH ₂ -O: 3.8 (t, 2H)-NCH ₃ : 2.9 (s, 3H)-OH: variable	Aromatic C: 112.3, 116.6, 129.2, 149.0-CH ₂ -N: 54.0-CH ₂ -O: 60.5-NCH ₃ : 38.7	~3400 (O-H stretch)~3050 (Ar C-H stretch)~1600, 1500 (C=C stretch)~1350 (C-N stretch)~1040 (C-O stretch)	151 (M ⁺), 120, 106, 77[4]	Not readily available
N-ethyl-2- anilinoethanol	Aromatic H: 6.6-7.2 (m, 5H)-CH ₂ CH ₃ : 1.2 (t, 3H)-CH ₂ CH ₃ : 3.4 (q, 2H)-NCH ₂ : 3.5 (t, 2H)-CH ₂ O-: 3.8 (t, 2H)-OH: variable	Aromatic C: 112.1, 116.1, 129.2, 147.5-CH ₂ CH ₃ : 12.5-CH ₂ CH ₃ : 46.5-NCH ₂ : 51.5-CH ₂ O-: 60.7	~3400 (O-H stretch)~3050 (Ar C-H stretch)~1600, 1500 (C=C stretch)~1350 (C-N stretch)~1040 (C-O stretch)	165 (M ⁺), 134, 106, 77[5]	Not readily available
2-(4- chloroanilino) ethanol	Aromatic H: 6.6 (d, 2H), 7.1 (d, 2H)-	Aromatic C: 114.2, 122.5, 129.1, 146.9-	~3400 (O-H, N-H stretch)~3050	171/173 (M ⁺ /M ⁺⁺²),	~255, ~300

CH ₂ -N: 3.3 (t, 2H)-CH ₂ -O:	CH ₂ -N: 45.5- CH ₂ -O: 61.0	(Ar C-H stretch)~1600 , 1490 (C=C stretch)~1310	140/142, 111/113, 77
3.8 (t, 2H)- NH & -OH: variable		(C-N stretch)~1090 (C-Cl stretch)~1050 (C-O stretch)	

Note: The data for 2-(4-chloroanilino)ethanol is predicted based on the spectral data of **2-Anilinoethanol** and 4-chloroaniline due to the limited availability of experimental data for this specific derivative.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of the solid sample or 10-30 μ L of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity.
 - Tune and match the probe for the desired nucleus (¹H or ¹³C).

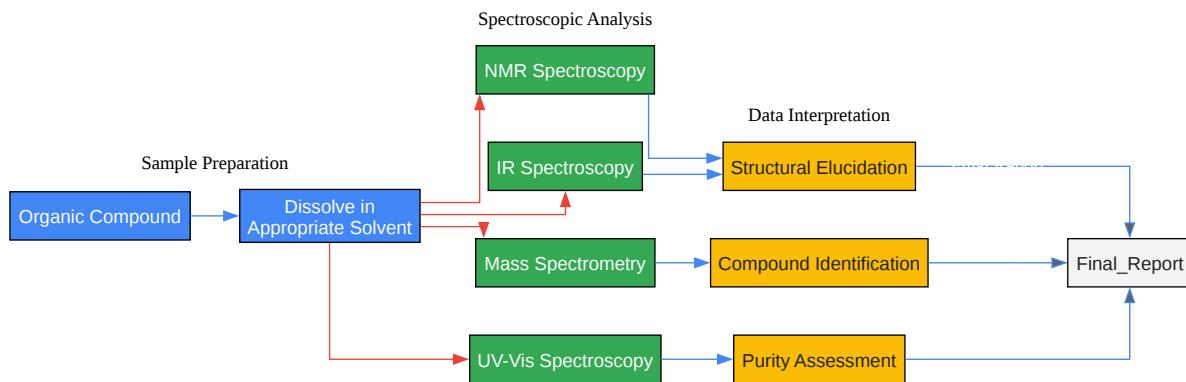
- Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.
- Instrumentation:
 - Introduce the sample into the ion source of the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC).
 - Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Data Acquisition:
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.
- Data Processing: The instrument's software generates a mass spectrum, which is a plot of ion intensity versus m/z.


UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, hexane, water) to a concentration that results in an absorbance reading between 0.1 and 1.0.
- Instrumentation:
 - Fill a cuvette with the pure solvent to be used as a reference (blank).
 - Fill a second, matched cuvette with the sample solution.
- Data Acquisition:
 - Place the reference cuvette in the spectrophotometer and record a baseline spectrum.
 - Replace the reference cuvette with the sample cuvette.
 - Scan the sample over the desired wavelength range (typically 200-800 nm).

- Data Processing: The software subtracts the baseline spectrum from the sample spectrum to generate the final UV-Vis absorption spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Anilinoethanol and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049455#spectroscopic-comparison-of-2-anilinoethanol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com